4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

Description

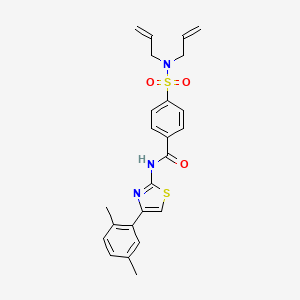

This compound features a benzamide core substituted at the 4-position with an N,N-diallylsulfamoyl group and a thiazol-2-yl moiety bearing a 2,5-dimethylphenyl substituent. Its structure combines a sulfamoyl group (with diallyl amines) and a heterocyclic thiazole ring, which are critical for modulating solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-22(16-31-24)21-15-17(3)7-8-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAXIPNZAUXYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines thiazole and benzamide moieties, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H25N3O3S2

- Molecular Weight : 467.6 g/mol

- IUPAC Name : 4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Research indicates that compounds with thiazole and benzamide structures can exhibit significant anti-cancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

- In Vitro Studies : Cell line studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Study B | HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Anti-Inflammatory Activity

The compound also displays potential anti-inflammatory effects:

- Cytokine Inhibition : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Animal Models : In vivo studies demonstrated a reduction in inflammation markers in models of arthritis.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with notable apoptosis induction.

- Case Study 2 : Research conducted on animal models of inflammatory diseases showed that administration of the compound resulted in a significant decrease in paw edema compared to control groups.

Comparison with Similar Compounds

Key Observations :

- Piperidinyl groups (e.g., 2D216, 2D291) may enhance target binding due to their basic nitrogen .

- Thiazole Substituents : The 2,5-dimethylphenyl group (target, 2D216) provides steric bulk and electron-donating effects, contrasting with the electronegative bromophenyl (Compound 50) or pyridinyl (Compound 4d) groups. These differences likely influence interactions with hydrophobic binding pockets or enzymatic active sites .

- Core Structure : Benzamide derivatives (target, 50, 2D216) generally exhibit better metabolic stability than acetamide analogs (Compound 14) due to reduced susceptibility to hydrolysis .

2.3. Physicochemical Properties

- Solubility and Lipophilicity: The diallylsulfamoyl group increases logP compared to dimethyl or piperidinyl analogs, as seen in related compounds (e.g., diethylsulfamoyl in ). This may enhance blood-brain barrier penetration but require formulation adjustments for intravenous delivery .

- Synthetic Accessibility : The diallyl group necessitates specialized reagents (e.g., diallylamine), whereas dimethyl or piperidinyl groups are more straightforward to introduce (). Yield optimization may be challenging due to steric hindrance during sulfamoylation .

2.4. Pharmacokinetic Considerations

- Metabolic Stability : Sulfamoyl groups are generally resistant to oxidative metabolism compared to sulfonamides (e.g., Compound 22 in ). The diallyl group may undergo cytochrome P450-mediated oxidation, forming epoxide intermediates that require toxicity evaluation .

- Protein Binding : Increased lipophilicity from the diallyl group may enhance plasma protein binding, reducing free drug concentration but prolonging half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.